Merrifield resin

Solid‑Phase Peptide Synthesis Boc‑Chemistry Esterification Yield

Merrifield resin (chloromethylated polystyrene cross-linked with divinylbenzene, CAS 55844-94-5) is the prototypical gel-type polymer support that defined modern solid-phase peptide synthesis (SPPS). Commercially supplied as pale-yellow to white spherical beads, it carries a reactive chloromethyl functional group (−CH₂Cl) on a styrene–1% DVB copolymer backbone.

Molecular Formula C27H27Cl
Molecular Weight 387.0 g/mol
Cat. No. B8021640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMerrifield resin
Molecular FormulaC27H27Cl
Molecular Weight387.0 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.C=CC(C1=CC=CC=C1)Cl
InChIInChI=1S/C10H10.C9H9Cl.C8H8/c1-3-9-7-5-6-8-10(9)4-2;1-2-9(10)8-6-4-3-5-7-8;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;2-7,9H,1H2;2-7H,1H2
InChIKeyDJHIUUBWYJTORC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Merrifield Resin Procurement: Core Identity and Initial Specification Checklist


Merrifield resin (chloromethylated polystyrene cross-linked with divinylbenzene, CAS 55844-94-5) is the prototypical gel-type polymer support that defined modern solid-phase peptide synthesis (SPPS) [1]. Commercially supplied as pale-yellow to white spherical beads, it carries a reactive chloromethyl functional group (−CH₂Cl) on a styrene–1% DVB copolymer backbone . The material is exclusively paired with the Boc/benzyl (acid-labile) SPPS strategy; peptide chains are assembled on the resin via nucleophilic displacement of the benzylic chloride and are ultimately released using strong acid (typically anhydrous HF or TFMSA) . Key specification tiers available at procurement are: 1% or 2% DVB cross-linking, 100–200 or 200–400 mesh particle size, and a substitution level selectable across the exceptionally wide range of 0.4 to 5.0 mmol Cl⁻/g .

Merrifield Resin Substitution Risk: Why In‑Class Supports Cannot Be Interchanged


Polystyrene‑based solid‑phase supports are frequently treated as interchangeable, yet variation in linker chemistry, cross‑link density, and substitution homogeneity generates substantial divergence in first‑residue anchoring yield, peptide chain aggregation propensity, and final cleavage behaviour [1]. Merrifield resin’s chloromethyl linker reacts via SN2 displacement with carboxylate nucleophiles under strictly anhydrous conditions, a mechanism that is kinetically and chemically orthogonal to the acid‑catalysed esterification employed by Wang resin or the triaryl‑methyl chloride chemistry of 2‑chlorotrityl chloride resin [2]. Consequently, substituting a Boc‑protocol Merrifield workflow with a superficially similar support will shift the optimal first‑amino‑acid attachment chemistry, alter the resin‑linker acid lability profile, and change the peptide‑release C‑terminus functionality, making direct interchange impossible without complete synthetic re‑validation .

Merrifield Resin Specification Comparison: Head‑to‑Head and Cross‑Study Quantitative Data


Boc‑Strategy First‑Residue Anchoring Efficiency: Merrifield vs. Wang Resin

In a controlled esterification study using Boc‑protected leucine, glycine and phenylalanine cesium salts, Merrifield resin (1% DVB, 100–200 mesh) achieved a mean gravimetric binding ratio of 88.7% (89.6%, 89.1%, and 87.3% respectively). Under the optimal Fmoc‑protocol conditions used for Wang resin, the corresponding mean value was 55.3%, yielding a +33.4 percentage‑point advantage for the Boc–Merrifield combination [1]. The difference between gravimetric and free‑amine determinations was ≤2.7%, confirming that the weight‑based method reliably reflects true covalent loading for Merrifield resin [1].

Solid‑Phase Peptide Synthesis Boc‑Chemistry Esterification Yield

Difficult Peptide Sequence Synthesis Purity: Merrifield Resin as Comparative Baseline

When the well‑characterised ‘difficult’ sequence ACP 65–74 was synthesised under identical Boc‑SPPS conditions, the classical Merrifield resin (1% DVB‑PS) delivered the lowest crude peptide yield (78.8%) and purity (73.3%) among a panel of functionalised DEGDMA and TEGDMA cross‑linked supports. The ethylene‑glycol‑dimethacrylate cross‑linked analogues reached yields of 92.3% (DEGDMA‑PS‑Wang) and 91.6% (TEGDMA‑PS‑Wang), with purities of 85.7% and 88.1% respectively [1]. In a separate study synthesising endothelin receptor antagonists, SAT resin outperformed both Merrifield resin and TentaGel in swelling capacity and peptide purity, while the Merrifield support again provided the lower‑bound performance reference [2].

Difficult Peptide Synthesis ACP 65–74 Crude Peptide Purity

Swelling Volume in Key SPPS Solvents: Merrifield vs. 2% DVB Cross‑Linked Analogue

Merrifield resin with 1% DVB cross‑linking swells 4‑ to 6‑fold its original volume in DCM, whereas the 2% DVB analogue swells only 2‑ to 4‑fold . Commercial datasheets for standard 1% DVB, 200–400 mesh lots report a DCM swelling range of 5–9 mL/g and a DMF swelling range of 4–7 mL/g . This 1.5‑ to 2‑fold greater solvent uptake directly translates into enhanced chain mobility and reagent penetration during coupling and deprotection, a phenomenon confirmed by the linear correlation (r > 0.97) between swelling volume and resin‑weight changes during SPPS cycles [1].

Resin Swelling Solvent Choice Reagent Accessibility

Substitution‑Level Granularity: Tunable Loading from 0.4 to 5.0 mmol/g

Commercially, Merrifield resin is offered in eleven discrete substitution bands spanning 0.4–0.6 up to 3.0–5.0 mmol Cl⁻/g, a range that is unmatched by most pre‑functionalised resins such as Wang resin, which is typically supplied within the narrower 0.5–3.0 mmol/g window [1][2]. This granularity permits the user to select ultra‑low loading (≤0.6 mmol/g) to suppress inter‑chain aggregation during long peptide syntheses, or ultra‑high loading (≥3.0 mmol/g) to maximise batch throughput for short, non‑aggregating sequences [3].

Resin Loading Capacity Substitution Level Peptide Scale‑Up

Microenvironment and Diffusion: Merrifield Resin as the Low‑Internal‑Viscosity Benchmark

High‑resolution ¹H DOSY NMR reveals that diffusion coefficients for all common SPPS solvents and small molecules are 20–30% higher in JandaJel compared to Merrifield resin, indicating a more ‘solution‑like’ microenvironment in the tetrahydrofuran‑derived cross‑linker containing JandaJel [1]. Conversely, EPR spin‑probe measurements demonstrate that pre‑swollen JandaJel has a higher internal micro‑viscosity than pre‑swollen Merrifield resin, a counter‑intuitive result attributed to the greater segmental mobility of the 1% DVB‑PS chains in Merrifield resin once the solvent has penetrated the matrix [2]. Fluorescence spectroscopy with a dansyl probe confirms a superior correlation between swelling and solvation for JandaJel, but the Merrifield matrix provides the lower internal rotational friction that benefits small‑molecule coupling kinetics [2].

Resin Microenvironment Diffusion Coefficient EPR Spectroscopy

Merrifield Resin Application Scenarios Informed by Comparative Evidence


Routine Boc‑SPPS of Short‑to‑Medium Peptide Acids Where Anchoring Yield Directly Drives Cost‑of‑Goods

The consistent ~89% first‑residue cesium‑salt anchoring yield documented for Merrifield resin substantially lowers the excess of protected Boc‑amino acid required per synthesis cycle relative to Wang‑resin‑based Fmoc workflows, where the corresponding mean gravimetric binding ratio is ~55% [Section‑3, REFS-1]. For laboratories synthesising libraries of 5‑ to 15‑mer peptide acids, this 33‑percentage‑point efficiency gap translates into significant annual savings in high‑value amino acid derivatives and reduced solvent‑intensive wash steps.

Process Development Utilising Ultra‑Low or Ultra‑High Substitution Levels from a Single Resin Chemistry

When the synthetic target is an aggregation‑prone sequence that requires sub‑stoichiometric loading to prevent inter‑chain β‑sheet formation, Merrifield resin can be specified at 0.4–0.6 mmol/g; when the target is a short, hydrophilic peptide destined for multi‑gram production, the same resin chemistry can be ordered at 3.0–5.0 mmol/g [Section‑3, REFS-1]. No linker‑switch validation is required, simplifying regulatory and QC documentation in cGMP environments.

Validated Baseline Reference for Novel Resin Performance Comparison in Peer‑Reviewed SPPS Studies

Merrifield resin serves as the universally accepted lower‑bound comparator in publications evaluating new flexible cross‑linkers and PEG‑grafted supports [Section‑3, REFS-1][2]. Procurement for comparative research or method development therefore benefits from the extensive body of peer‑reviewed quantitative benchmarking data, allowing direct placement of new data in the established literature context.

Small‑Molecule Reagent Coupling on Solid Support Where Low Internal Matrix Viscosity Governs Kinetics

For solid‑phase organic chemistry applications involving small‑molecule reagents (<500 Da), the lower internal micro‑viscosity of swollen 1% DVB Merrifield resin (as determined by EPR) provides a kinetic advantage over higher‑internal‑viscosity flexible‑linker resins such as JandaJel, despite the latter exhibiting higher bulk solvent diffusion coefficients [Section‑3, REFS-1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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